N-[(Piperidine-1-carbothioyl)sulfanyl]formamide
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Overview
Description
N-[(Piperidine-1-carbothioyl)sulfanyl]formamide is a chemical compound with the molecular formula C7H12N2OS2. It is a derivative of piperidine, a six-membered heterocyclic amine that is widely used in organic synthesis and pharmaceutical applications . The compound contains a piperidine ring, a carbothioyl group, and a formamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Piperidine-1-carbothioyl)sulfanyl]formamide typically involves the reaction of piperidine with carbon disulfide and formamide under controlled conditions. One common method is the condensation of piperidine with carbon disulfide to form piperidine-1-carbothioyl chloride, followed by the reaction with formamide to yield the desired compound . The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, higher yields, and reduced production costs. The use of automated systems and advanced catalysts can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[(Piperidine-1-carbothioyl)sulfanyl]formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbothioyl group to a thiol or thioether.
Substitution: The formamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-[(Piperidine-1-carbothioyl)sulfanyl]formamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of N-[(Piperidine-1-carbothioyl)sulfanyl]formamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine alkaloid with anticancer and anti-inflammatory activities.
Matrine: A piperidine-based compound with antiviral and anticancer effects.
Uniqueness
N-[(Piperidine-1-carbothioyl)sulfanyl]formamide is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and a wide range of applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes .
Properties
CAS No. |
128519-41-5 |
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Molecular Formula |
C7H12N2OS2 |
Molecular Weight |
204.3 g/mol |
IUPAC Name |
formamido piperidine-1-carbodithioate |
InChI |
InChI=1S/C7H12N2OS2/c10-6-8-12-7(11)9-4-2-1-3-5-9/h6H,1-5H2,(H,8,10) |
InChI Key |
XCANVFGZHJQCIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=S)SNC=O |
Origin of Product |
United States |
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